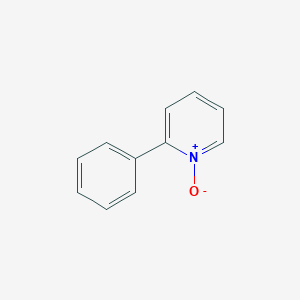

2-Phenylpyridine 1-oxide

Description

Properties

IUPAC Name |

1-oxido-2-phenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBZERKDGUOLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307097 | |

| Record name | 2-Phenylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-33-5 | |

| Record name | NSC187558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpyridine 1-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Phenylpyridine 1-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-phenylpyridine 1-oxide, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the prevalent synthetic routes from its precursor, 2-phenylpyridine, focusing on common oxidation methodologies. Experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a pyridine N-oxide moiety with a phenyl substituent at the 2-position. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution. This enhanced reactivity makes this compound a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide will focus on the direct oxidation of 2-phenylpyridine.

Synthesis of the Precursor: 2-Phenylpyridine

The necessary precursor, 2-phenylpyridine, can be synthesized via several methods. A common and reliable method is the reaction of phenyllithium with pyridine.

Experimental Protocol: Synthesis of 2-Phenylpyridine

This procedure is adapted from a well-established organometallic reaction.

Materials:

-

Lithium metal

-

Dry diethyl ether

-

Bromobenzene

-

Dry pyridine

-

Dry toluene

-

Pulverized potassium hydroxide

-

Water

Equipment:

-

Three-necked flask

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser protected from moisture, place 3.5 g of lithium metal in 100 mL of dry diethyl ether under a nitrogen atmosphere.

-

From the dropping funnel, add a solution of 40 g of bromobenzene in 50 mL of dry ether. The reaction is typically vigorous and may require initial gentle heating to start.

-

Once the reaction is initiated and the lithium has mostly dissolved, slowly add a solution of 40 g of dry pyridine in 100 mL of dry toluene.

-

Distill off the diethyl ether and then heat the remaining mixture at 110 °C for 8 hours with stirring.

-

Cool the reaction mixture to approximately 40 °C and cautiously add 35 mL of water.

-

Separate the toluene layer, dry it with pulverized potassium hydroxide, and then distill it.

-

The fraction boiling up to 150 °C at atmospheric pressure is removed, and the residue is distilled under vacuum to yield 2-phenylpyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 40-49% | [1] |

| Boiling Point | 140 °C / 12 mmHg | [1] |

Synthesis of this compound

The conversion of 2-phenylpyridine to its N-oxide is typically achieved through oxidation. The most common and effective oxidizing agents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a catalyst.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Oxidation with m-CPBA is a widely used method for the N-oxidation of pyridines due to its reliability and generally high yields.[2]

Caption: Oxidation of 2-Phenylpyridine using m-CPBA.

This protocol is based on general procedures for the m-CPBA oxidation of pyridines.

Materials:

-

2-Phenylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-phenylpyridine (1 equivalent) in dichloromethane or chloroform in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid and any unreacted m-CPBA), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

| Parameter | Typical Value |

| Reaction Time | 12 - 24 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | 85 - 95% (typical for pyridine N-oxidations) |

Method 2: Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a greener and more atom-economical oxidizing agent. This reaction is often performed in the presence of a catalyst, such as a titanium silicalite (TS-1) or in a suitable solvent like acetic acid.[3][4]

Caption: Oxidation of 2-Phenylpyridine using Hydrogen Peroxide.

Materials:

-

2-Phenylpyridine

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

Procedure:

-

In a round-bottom flask, dissolve 2-phenylpyridine in glacial acetic acid.

-

Heat the solution to 60-70 °C.

-

Slowly add 30% hydrogen peroxide dropwise to the heated solution.

-

Maintain the temperature and stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

| Parameter | Typical Value |

| Reaction Time | 4 - 16 hours |

| Temperature | 60 - 70 °C |

| Yield | 70 - 90% (typical for this method) |

Characterization of this compound

The successful synthesis of this compound can be confirmed by various analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the pyridine ring protons and carbons due to the electronic effect of the N-oxide group.

-

Mass Spectrometry: To confirm the molecular weight (171.20 g/mol ).[5]

-

Infrared Spectroscopy: The N-O stretching vibration typically appears in the region of 1200-1300 cm⁻¹.

-

Melting Point: The reported melting point is in the range of 156-160 °C.[6]

Safety Considerations

-

m-CPBA is a potentially explosive and shock-sensitive peroxide. It should be handled with care, stored at low temperatures, and not subjected to grinding or impact.[7]

-

Hydrogen peroxide (30%) is a strong oxidizer and corrosive. Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE).

-

Organic solvents like dichloromethane and chloroform are volatile and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yields through the oxidation of 2-phenylpyridine. The choice of oxidizing agent, either m-CPBA or hydrogen peroxide, will depend on the desired reaction conditions, scale, and safety considerations. This guide provides the necessary details for researchers to successfully synthesize and purify this valuable synthetic intermediate for its application in further chemical research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. N-oxide synthesis by oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 1131-33-5 | TCI Deutschland GmbH [tcichemicals.com]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

An In-depth Technical Guide to the Chemical Properties of 2-Phenylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine 1-oxide, a heterocyclic N-oxide, has garnered significant attention in various fields of chemical research, ranging from organic synthesis and catalysis to medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the phenyl and pyridine N-oxide moieties, impart a rich and versatile reactivity profile. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a particular focus on aspects relevant to drug development.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.20 g/mol | [1] |

| CAS Number | 1131-33-5 | [1] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 156.0 - 160.0 °C | [2] |

| Boiling Point | 400.8 °C at 760 mmHg (Predicted) | |

| Purity | >98.0% (HPLC) | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process: the synthesis of 2-phenylpyridine followed by its N-oxidation.

Step 1: Synthesis of 2-Phenylpyridine

Several methods exist for the synthesis of 2-phenylpyridine. A common and effective laboratory-scale method is the reaction of phenyllithium with pyridine.

Experimental Protocol:

-

Materials: Lithium metal, dry diethyl ether, bromobenzene, dry pyridine, dry toluene, pulverized potassium hydroxide.

-

Apparatus: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and a reflux condenser protected from moisture. The entire setup should be flushed with dry nitrogen.

-

Procedure:

-

In the reaction flask, place lithium metal pieces in dry diethyl ether.

-

Slowly add a solution of bromobenzene in dry diethyl ether via the dropping funnel. The reaction is typically vigorous and may require initial gentle heating to initiate.

-

After the addition is complete and the lithium has mostly reacted, slowly introduce a solution of dry pyridine in dry toluene.

-

Distill off the diethyl ether and then heat the remaining mixture at 110 °C for several hours with stirring.

-

Cool the reaction mixture and cautiously add water.

-

Separate the organic layer (toluene), dry it with pulverized potassium hydroxide, and then purify by fractional distillation under vacuum to yield 2-phenylpyridine.

-

Step 2: N-Oxidation of 2-Phenylpyridine

The N-oxidation of the pyridine ring can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid (like acetic acid) are commonly employed.[3][4]

Experimental Protocol using m-CPBA:

-

Materials: 2-Phenylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), chloroform (or another suitable solvent), solid potassium carbonate, sodium sulfate.

-

Apparatus: A round-bottom flask with a magnetic stirrer, placed in an ice bath.

-

Procedure:

-

Dissolve 2-phenylpyridine in chloroform in the round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Gradually add a molar equivalent of 70% m-CPBA to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with chloroform and add solid potassium carbonate to neutralize the acidic byproducts.

-

Stir for a short period, then filter to remove the solids.

-

Dry the filtrate with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.[3][5]

-

Spectroscopic Characterization

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | Aromatic protons of the phenyl and pyridine rings will appear in the range of δ 7.0-9.0 ppm. The protons on the pyridine ring, particularly those ortho and para to the N-oxide group, will be shifted downfield compared to 2-phenylpyridine due to the electron-withdrawing nature of the N-oxide. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-160 ppm. The carbon atoms of the pyridine ring attached to the nitrogen and the phenyl group will show characteristic shifts. |

| FTIR | Characteristic peaks for C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and a strong band corresponding to the N-O stretching vibration (typically in the range of 1200-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 171. Common fragmentation patterns may include the loss of the oxygen atom. |

Reactivity and Applications in Organic Synthesis

The N-oxide functionality significantly modifies the reactivity of the pyridine ring, making this compound a versatile building block in organic synthesis.

Role in C-H Activation

The N-oxide group can act as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the regioselective functionalization of the ortho-position of the phenyl ring.

Ligand in Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes can have interesting catalytic or photophysical properties.

Photoredox Catalysis

Pyridine N-oxides, including this compound, have emerged as important players in photoredox catalysis.[6] They can participate in single-electron transfer (SET) processes upon photoexcitation, leading to the formation of reactive radical intermediates.[7][8] This has enabled the development of novel synthetic methodologies.

A general mechanism for the involvement of a pyridine N-oxide in a photoredox catalytic cycle is depicted below. This cycle illustrates the generation of a pyridine N-oxy radical, which can then participate in various organic transformations, such as the functionalization of unactivated olefins.[1][6][9]

Caption: A representative photoredox catalytic cycle involving a pyridine N-oxide.

Relevance in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and its N-oxide derivatives often exhibit interesting pharmacological properties.[10] The introduction of the N-oxide group can modulate a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy.[11]

While specific therapeutic applications of this compound itself are not extensively documented, its derivatives are of significant interest. For instance, derivatives of 2-phenylpyridine have been investigated for their potential as antifungal agents targeting lanosterol 14α-demethylase (CYP51).[10] Furthermore, the broader class of pyridine derivatives has shown a wide range of biological activities, including antiviral properties.[12]

The potential for 2-phenylpyridine and its N-oxide to act as neurotoxins has been investigated, but studies suggest they are unlikely to be the cause of idiopathic Parkinson's disease.[13][14] The cytotoxicity and genotoxicity of chloropyridine N-oxides have been studied, indicating that the N-oxide moiety can influence the biological activity of halogenated pyridines.

The role of 2-phenylpyridine as a versatile building block in the synthesis of complex, biologically active molecules underscores its importance for drug discovery and development.

Conclusion

This compound is a multifaceted molecule with a rich chemistry that makes it a valuable tool for organic chemists and drug development professionals. Its synthesis is well-established, and its reactivity, particularly in the burgeoning field of photoredox catalysis, continues to open new avenues for chemical transformations. While its direct therapeutic applications are still under exploration, its role as a key synthetic intermediate and a scaffold for the development of novel bioactive compounds is undeniable. Further research into the pharmacological properties of this compound and its derivatives holds promise for the discovery of new therapeutic agents.

References

- 1. Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1131-33-5 | TCI EUROPE N.V. [tcichemicals.com]

- 3. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Workup [chem.rochester.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. | Semantic Scholar [semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 12. 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Phenylpyridine 1-Oxide (CAS: 1131-33-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-phenylpyridine 1-oxide (CAS number: 1131-33-5), a heterocyclic N-oxide with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its relevance in drug discovery and development. Particular emphasis is placed on its role as a versatile synthetic intermediate and a scaffold for bioactive molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its core structure consists of a pyridine ring N-oxidized at position 1 and substituted with a phenyl group at position 2. This unique arrangement of aromatic and heterocyclic moieties imparts specific chemical reactivity and potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1131-33-5 | [3][4] |

| Molecular Formula | C₁₁H₉NO | [1][4] |

| Molecular Weight | 171.20 g/mol | [1][5] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Melting Point | 156.0 to 160.0 °C | [2][6] |

| Boiling Point | 400.8 °C at 760 mmHg | [3] |

| Density | 1.06 g/cm³ | [3] |

| Purity (HPLC) | >98.0% | [1][2] |

Spectral Data for Characterization

Accurate characterization of this compound is crucial for its application in research and development. The following tables summarize key spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectral Data of 2-Phenylpyridine (Precursor)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 8.66 | d | 1H | H6 (Pyridine) | [7] |

| 7.98 | d | 2H | H2', H6' (Phenyl) | [7] |

| 7.66 - 7.14 | m | 6H | Aromatic H | [5][7] |

Note: Spectral data for the N-oxide will show characteristic shifts compared to the parent 2-phenylpyridine, particularly for the protons on the pyridine ring due to the electronic effect of the N-oxide group.

Table 3: Mass Spectrometry Data of 2-Phenylpyridine (Precursor)

| m/z | Relative Intensity | Assignment | Reference(s) |

| 155 | 99.99 | [M]⁺ | [6] |

| 154 | High | [M-H]⁺ | [8] |

| 128 | Moderate | [M-HCN]⁺ | [8] |

| 77 | Moderate | [C₆H₅]⁺ | [6][8] |

Note: The mass spectrum of this compound would show a molecular ion peak at m/z 171.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the N-oxidation of 2-phenylpyridine.

3.1.1. Oxidation of 2-Phenylpyridine

This procedure involves the direct oxidation of the nitrogen atom in the pyridine ring of 2-phenylpyridine.

-

Reagents and Materials:

-

2-Phenylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate solution

-

Magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

Dissolve 2-phenylpyridine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the product and evaporate the solvent to yield this compound as a solid.

-

Purification and Characterization

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography as described above.

-

Characterization: The purified this compound should be characterized by:

-

Melting Point: To determine purity.

-

¹H and ¹³C NMR: To confirm the structure.

-

FTIR: To identify functional groups.

-

Mass Spectrometry: To confirm the molecular weight.

-

Applications in Drug Discovery and Development

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[9][10] The introduction of an N-oxide functionality can modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also introduce new biological activities.

Derivatives of 2-phenylpyridine have shown potential as:

-

Anticancer agents: By targeting various cellular pathways.

-

Neurological disorder treatments: Acting on receptors in the central nervous system.[9] For instance, the drug Perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy, contains a 1,3,5-triaryl-1H-pyridin-2-one core, highlighting the importance of the substituted pyridine motif.[11]

The N-oxide group in this compound can act as a directing group in further synthetic transformations, allowing for the regioselective functionalization of the pyridine ring, particularly at the C2 and C6 positions.[3] This makes it a valuable intermediate for the synthesis of complex drug candidates.

Signaling Pathway Modulation

While specific signaling pathways directly modulated by this compound are not extensively documented, compounds containing the phenylpyridine scaffold are known to interact with various biological targets. For example, in the context of neurodegenerative diseases like Parkinson's, oxidative stress is a key pathological factor.[12][13] The Nrf2/HO-1 signaling pathway is a major regulator of cellular antioxidant responses.[14][15] Bioactive molecules can modulate this pathway to protect against oxidative damage. The diagram below illustrates a simplified representation of this pathway, which could be a target for novel therapeutics derived from this compound.

Caption: Simplified Nrf2/HO-1 signaling pathway in cellular antioxidant response.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the preparation and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[6] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable compound for chemical synthesis and a promising scaffold in drug discovery. Its synthesis is straightforward, and its structure allows for diverse modifications to explore a wide range of biological activities. This guide provides a foundational resource for researchers and professionals working with this versatile molecule. Further investigation into its specific biological targets and mechanisms of action will continue to unlock its full potential in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]

- 11. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Formation of 2-Phenylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylpyridine 1-oxide, a valuable intermediate in medicinal chemistry and materials science. The document details the primary mechanistic pathways for its formation, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols. Visual diagrams are included to elucidate reaction mechanisms and guide methodological decisions.

Core Concepts: The N-Oxidation of 2-Phenylpyridine

The formation of this compound is achieved through the N-oxidation of 2-phenylpyridine. This transformation involves the introduction of an oxygen atom onto the nitrogen atom of the pyridine ring. The nitrogen atom in pyridine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophilic oxygen sources. The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine, making it a versatile intermediate for further functionalization.[1][2]

Two principal strategies are employed for the N-oxidation of pyridines: direct oxidation with peroxyacids and catalytic oxidation using hydrogen peroxide in the presence of a metal or organocatalyst.

Mechanism of Oxidation with Peroxyacids

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the N-oxidation of pyridines.[3] The reaction proceeds through a concerted mechanism where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic terminal oxygen of the peroxyacid.

The transition state involves a simultaneous bond formation between the nitrogen and the oxygen, and the breaking of the weak O-O bond in the peroxyacid. This process is often referred to as the "butterfly mechanism" in the context of epoxidation, a related reaction.[4] The lone pair on the pyridine nitrogen initiates the attack on the terminal oxygen of the peroxyacid. Simultaneously, the proton of the peroxyacid is transferred to the carbonyl oxygen, and the O-O bond cleaves, releasing a carboxylic acid as a byproduct.

References

Spectroscopic Profile of 2-Phenylpyridine 1-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylpyridine 1-oxide, a heterocyclic N-oxide of significant interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily found in the literature, the following tables summarize the expected and reported spectroscopic characteristics. Data for the parent compound, 2-phenylpyridine, is provided for comparative purposes. The most comprehensive spectral data for this compound is available on SpectraBase, which may require a subscription for full access.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The N-oxide group significantly influences the chemical shifts of the pyridine ring protons and carbons compared to the parent 2-phenylpyridine.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | Data available on SpectraBase |

| 2-Phenylpyridine[1] | CDCl₃ | 8.66 (d, 1H), 7.98 (d, 2H), 7.72 (td, 1H), 7.46-7.38 (m, 3H), 7.23 (ddd, 1H) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | Data available on SpectraBase |

| 2-Phenylpyridine[1] | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 129.0, 128.7, 126.9, 122.1, 120.6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the N-oxide group, in addition to the vibrations of the aromatic rings.

Table 3: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-O Stretch | ~1200-1300 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aromatic C=C Bending | ~1400-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak is expected at m/z 171, corresponding to the molecular formula C₁₁H₉NO.

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | Electron Ionization (EI) | 171 | Data available on SpectraBase |

| 2-Phenylpyridine | Electron Ionization (EI) | 155 | 154, 128, 77 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

A common method for the synthesis of N-oxides is the oxidation of the corresponding pyridine derivative.

-

Dissolution: Dissolve 2-phenylpyridine in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (often 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the excess oxidizing agent and acid. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide on the Crystal Structure of 2-Phenylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-phenylpyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific databases and literature, the complete, experimentally determined single-crystal X-ray diffraction data for this compound is not publicly available at the time of this report. Consequently, this document provides a detailed, representative experimental protocol for the determination of its crystal structure, from synthesis and crystallization to data collection and structure refinement. Furthermore, templates for the presentation of crystallographic data are supplied to guide future research. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the solid-state structure of this compound and related compounds.

Introduction

This compound is a derivative of pyridine, an aromatic heterocyclic organic compound. The introduction of a phenyl group and an N-oxide functional group can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and interpreting a compound's physical and chemical properties, including solubility, melting point, and bioavailability, which are critical parameters in drug development.

While the synthesis of this compound has been reported, a detailed analysis of its crystal structure remains elusive in the public domain. This guide, therefore, outlines the necessary steps to achieve this, providing a roadmap for future crystallographic studies.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves a series of well-defined steps, as detailed below.

Synthesis and Purification of this compound

A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine.

Materials:

-

2-Phenylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 2-phenylpyridine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

-

Combine the fractions containing the pure product and remove the solvent to yield pure this compound.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Methods:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less polar solvent like hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage.

-

The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

-

The collected data are processed to determine the unit cell parameters, space group, and a set of integrated reflection intensities.

Structure Solution and Refinement

Software:

-

Software packages such as SHELX, Olex2, or CRYSTALS are commonly used for structure solution and refinement.

Procedure:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined using a least-squares algorithm, which minimizes the difference between the observed and calculated structure factors.

-

Anisotropic displacement parameters for non-hydrogen atoms are typically introduced.

-

Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

The final model is validated by checking various crystallographic parameters and figures of merit.

Data Presentation

The following tables provide a standardized format for presenting the crystallographic data of this compound once it has been determined.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₉NO |

| Formula weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm³ |

| Theta range for data collection | Data not available to Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available [R(int) = Data not available] |

| Completeness to theta | Data not available % |

| Absorption correction | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available / Data not available / Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not available, wR2 = Data not available |

| R indices (all data) | R1 = Data not available, wR2 = Data not available |

| Largest diff. peak and hole | Data not available and Data not available e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] for this compound.

| Bond | Length (Å) |

|---|---|

| N(1)-O(1) | Data not available |

| N(1)-C(2) | Data not available |

| N(1)-C(6) | Data not available |

| C(2)-C(7) | Data not available |

| C(2)-C(3) | Data not available |

| ... | Data not available |

Table 3: Selected Bond Angles [°] for this compound.

| Angle | Degrees (°) |

|---|---|

| O(1)-N(1)-C(2) | Data not available |

| O(1)-N(1)-C(6) | Data not available |

| C(6)-N(1)-C(2) | Data not available |

| N(1)-C(2)-C(7) | Data not available |

| ... | Data not available |

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide provides a comprehensive overview of the necessary methodologies for determining the crystal structure of this compound. Although the specific crystallographic data for this compound is not currently available in the public domain, the detailed experimental protocols and data presentation templates included herein offer a clear and structured path for researchers to follow. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of its solid-state properties and inform its potential applications in various scientific and industrial fields.

The Genesis of 2-Phenylpyridine 1-Oxide: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine 1-oxide, a heterocyclic N-oxide, has emerged as a significant building block in various chemical syntheses, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the interplay between the phenyl ring and the N-oxide functionality, have made it a versatile scaffold for the development of novel compounds with diverse applications. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical data of this compound, offering a comprehensive resource for researchers in the field.

Historical Context: The Dawn of Pyridine N-Oxides

The journey of this compound is intrinsically linked to the broader history of pyridine N-oxides. The pioneering work in this area is credited to Jakob Meisenheimer, who, in 1926, first reported the synthesis of the parent compound, pyridine-N-oxide.[1] This discovery opened a new chapter in heterocyclic chemistry, as the N-oxide group was found to significantly alter the reactivity of the pyridine ring, facilitating electrophilic substitution reactions that are otherwise challenging.

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its preparation follows the well-established and logical extension of Meisenheimer's work. The general and widely adopted method for the synthesis of pyridine N-oxides involves the direct oxidation of the corresponding pyridine derivative.

Physicochemical Properties and Characterization Data

This compound is typically a white to off-white crystalline solid.[2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | [2] |

| Molecular Weight | 171.20 g/mol | [2] |

| Melting Point | 155-160 °C | [3][4] |

| Purity | >98.0% (HPLC) | [2][3] |

| Appearance | White to Almost white powder to crystal | [2][3] |

| CAS Number | 1131-33-5 | [2] |

Historical Synthesis: The Oxidation of 2-Phenylpyridine

The most historically significant and fundamental method for the preparation of this compound is the oxidation of 2-phenylpyridine. A representative and detailed protocol for this type of transformation, using peracetic acid, is well-documented in the esteemed "Organic Syntheses" collection for the parent pyridine-N-oxide. This procedure is readily adaptable for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-Phenylpyridine with Peracetic Acid (Adapted from historical methods)

This protocol is based on the established method for the oxidation of pyridines.

Materials:

-

2-Phenylpyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-40%)

-

Sodium Carbonate solution (saturated)

-

Dichloromethane or Chloroform

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpyridine in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 40 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. The product may precipitate at this stage.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or chloroform.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to afford the pure this compound as a crystalline solid.

Applications in Drug Discovery and Development

While the parent 2-phenylpyridine has been investigated for its potential neurotoxic effects, with studies indicating it is unlikely to be a cause of idiopathic Parkinson's disease, the focus for this compound and its derivatives in drug development has shifted towards other therapeutic areas.[5] The N-oxide functionality can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can increase solubility, modulate metabolic stability, and in some cases, act as a prodrug that is reduced in vivo to the parent pyridine.

Derivatives of 2-phenylpyridine have shown a range of biological activities, including applications as herbicides, fungicides, and insecticides.[6] In the context of drug development, the 2-phenylpyridine scaffold is of interest for designing novel therapeutic agents. For instance, palladium-catalyzed C-H activation reactions at the ortho-position of 2-phenylpyridine have become a powerful tool for creating complex molecules with potential pharmaceutical applications.[7]

Although specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of N-oxides has been shown to be involved in various biological processes. For example, some N-oxides can be bioreduced under hypoxic conditions, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy. The Nrf-2 signaling pathway, a crucial regulator of cellular antioxidant responses, is a target for various small molecules, and the potential for N-oxide containing compounds to modulate this pathway is an area of active research.[8]

Conclusion

This compound, a compound with a rich history rooted in the fundamental chemistry of pyridine N-oxides, continues to be a molecule of significant interest. Its straightforward synthesis, coupled with the versatile reactivity of the 2-phenylpyridine scaffold, ensures its continued use in the synthesis of complex organic molecules. For researchers in drug development, this compound and its derivatives offer a promising platform for the discovery of novel therapeutic agents targeting a range of biological pathways. A thorough understanding of its historical synthesis and chemical properties is foundational for its effective utilization in modern chemical research.

References

- 1. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1131-33-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 1131-33-5 [chemicalbook.com]

- 5. 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]

- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactions of 2-Phenylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-phenylpyridine 1-oxide, a versatile building block in organic synthesis. The presence of the N-oxide functionality dramatically influences the electronic properties of the pyridine ring, enabling a diverse range of chemical transformations. This guide details key reaction classes, provides specific experimental protocols, summarizes quantitative data, and illustrates reaction mechanisms and workflows.

Synthesis of this compound

The preparation of this compound is typically achieved through the oxidation of 2-phenylpyridine.

Synthesis of 2-Phenylpyridine

A common method for the synthesis of 2-phenylpyridine involves the reaction of phenyllithium with pyridine.

Experimental Protocol:

In a 1-liter three-necked flask equipped with a dropping funnel, a thermometer, a mechanical stirrer, and a reflux condenser protected from moisture, 3.5 g (0.5 gram-atom) of lithium pieces and 100 cc of dry ether are placed under a nitrogen atmosphere. A mixture of 40 g (0.25 mole) of bromobenzene in 50 cc of dry ether is added dropwise. After the initial vigorous reaction subsides, the remainder of the bromobenzene solution is added over 30 minutes. Subsequently, a solution of 40 g (0.5 mole) of dry pyridine in 100 cc of dry toluene is slowly introduced. The ether is then distilled off, and the reaction mixture is stirred at 110°C for eight hours. After cooling to approximately 40°C, 35 cc of water is cautiously added. The toluene layer is separated, dried with pulverized potassium hydroxide (20 g) for one hour, and then distilled. The fraction boiling up to 150°C at atmospheric pressure is removed, and the residue is distilled under vacuum to yield 2-phenylpyridine (b.p. 140°C/12 mm) in 40-49% yield.[1]

Oxidation to this compound

The N-oxidation of 2-phenylpyridine is a straightforward process, often employing hydrogen peroxide in acetic acid.

Experimental Protocol:

To a solution of 79 parts of 2-phenylpyridine in about 180 parts of glacial acetic acid, heated to about 75°C, 200 parts of 30% hydrogen peroxide is added in small portions over a 4-hour period, maintaining the temperature at 75°C. The reaction mixture is held at this temperature for an additional 16-20 hours. The solution is then heated to about 95°C, and paraformaldehyde (18 parts) is added to decompose any unreacted hydrogen peroxide. The resulting solution is refluxed for about 6 hours with 50-100 parts of concentrated hydrochloric acid. The this compound is recovered by evaporation of the solution under reduced pressure, followed by crystallization from the residue.[2]

Palladium-Catalyzed C-H Functionalization

The N-oxide group in this compound acts as an efficient directing group for the ortho-C-H functionalization of the phenyl ring. Palladium catalysis is widely employed for these transformations.

Ortho-Arylation

The direct arylation of the ortho-C-H bond of the phenyl ring can be achieved using various arylating agents.

Experimental Protocol for Arylation with Aryl Bromides:

In a reaction vessel, this compound, an aryl bromide (1.2 equivalents), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a solvent such as dioxane or toluene. The mixture is heated under an inert atmosphere at a temperature ranging from 80 to 120°C for several hours. After completion of the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the corresponding 2-phenyl-6-arylpyridine 1-oxide.

Table 1: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine with Potassium Aryltrifluoroborates [3]

| Entry | Aryltrifluoroborate | Product | Yield (%) |

| 1 | Potassium phenyltrifluoroborate | 2-(2'-Phenylphenyl)pyridine | 74 |

| 2 | Potassium 4-methylphenyltrifluoroborate | 2-(2'-(4-Methylphenyl)phenyl)pyridine | 78 |

| 3 | Potassium 4-methoxyphenyltrifluoroborate | 2-(2'-(4-Methoxyphenyl)phenyl)pyridine | 82 |

| 4 | Potassium 4-chlorophenyltrifluoroborate | 2-(2'-(4-Chlorophenyl)phenyl)pyridine | 65 |

Reaction Conditions: 2-phenylpyridine (1 equiv), potassium aryltrifluoroborate (2.5 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 equiv), p-benzoquinone (2 equiv), in 1,4-dioxane at 120°C for 24 hours.

Caption: Palladium-catalyzed ortho-arylation of this compound.

Ortho-Alkenylation

The ortho-C-H bonds can also be functionalized with alkenes to introduce vinyl groups.

Experimental Protocol for Alkenylation with Acrylates:

A mixture of the pyridine N-oxide (4 equivalents), the acrylate (0.3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.5 equivalents) in 1,4-dioxane (0.6 mL) is heated at 100°C for 12 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography to give the ortho-alkenylated product.[4][5]

Table 2: Palladium-Catalyzed Ortho-Alkenylation of Pyridine N-Oxides [5]

| Entry | Pyridine N-Oxide | Alkene | Product | Yield (%) |

| 1 | Pyridine 1-oxide | Ethyl acrylate | (E)-Ethyl 3-(pyridin-2-yl)acrylate N-oxide | 85 |

| 2 | Pyridine 1-oxide | Styrene | (E)-2-Styrylpyridine N-oxide | 72 |

| 3 | 4-Phenylpyridine 1-oxide | Ethyl acrylate | (E)-Ethyl 3-(4-phenylpyridin-2-yl)acrylate N-oxide | 78 |

| 4 | This compound | Ethyl acrylate | (E)-Ethyl 3-(6-phenylpyridin-2-yl)acrylate N-oxide | 81 |

Reaction Conditions: Pyridine N-oxide (4 equiv), alkene (0.3 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.5 equiv) in 1,4-dioxane at 100°C for 12 h.

Photocatalytic Reactions

Visible-light photocatalysis has emerged as a powerful tool for the functionalization of this compound, often proceeding through radical intermediates.

Minisci-Type Reactions

The Minisci reaction allows for the introduction of alkyl groups onto the electron-deficient pyridine ring.

Experimental Protocol for Photocatalytic Minisci Reaction:

In a typical procedure, the N-heteroarene (e.g., this compound, 0.5 mmol) is dissolved in a suitable solvent (e.g., THF, 3 mL). A photocatalyst (e.g., carbon nitride, 10 mg) and a proton source (e.g., trifluoroacetic acid, 1.5 equiv) are added. The reaction mixture is irradiated with visible light (e.g., blue LEDs) under an aerobic atmosphere for several hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the photocatalyst is removed by filtration, and the product is isolated by extraction and purified by column chromatography.[6]

Caption: General mechanism for a photocatalytic Minisci reaction.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the N-oxide group facilitates nucleophilic attack on the pyridine ring, typically at the 2- and 6-positions.

Experimental Protocol for Addition of Grignard Reagents:

To a solution of this compound in a dry ethereal solvent (e.g., THF or diethyl ether) at a low temperature (e.g., -78°C to 0°C), the Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise under an inert atmosphere. The reaction is stirred at this temperature for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the corresponding dihydropyridine derivative.[7]

Table 3: Regioselectivity in Nucleophilic Addition to Pyridinium Salts [8]

| Entry | Pyridinium Salt | Nucleophile | C2-addition (%) | C4-addition (%) |

| 1 | N-Methoxy-2-phenylpyridinium | MeMgBr | >95 | <5 |

| 2 | N-Methoxy-4-phenylpyridinium | PhMgBr | 15 | 85 |

| 3 | N-Methoxy-2-methylpyridinium | n-BuLi | >95 | <5 |

Note: Data for pyridinium salts is presented as an analogy for the reactivity of activated pyridine N-oxides.

Cycloaddition Reactions

Pyridine N-oxides can participate as 1,3-dipoles in cycloaddition reactions, providing access to five-membered heterocyclic rings.

Experimental Protocol for 1,3-Dipolar Cycloaddition:

A solution of this compound and a dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD) in a suitable solvent (e.g., toluene or xylene) is heated at reflux for an extended period. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloadduct.

Caption: [3+2] Cycloaddition of this compound.

Deoxygenation

The N-oxide functionality can be readily removed to regenerate the parent pyridine, a useful transformation in multi-step syntheses.

Experimental Protocol for Palladium-Catalyzed Deoxygenation:

A mixture of the pyridine N-oxide, [Pd(OAc)₂] (3 mol%), dppf (1,1'-bis(diphenylphosphino)ferrocene), and triethylamine (3 equivalents) in acetonitrile is heated under microwave irradiation at 140-160°C. After cooling, the reaction mixture is worked up and purified to yield the deoxygenated pyridine.[9]

This guide provides a foundational understanding of the reactivity of this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

The Synthesis of 2-Phenylpyridine 1-Oxide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 2-phenylpyridine 1-oxide derivatives. These compounds are of significant interest in medicinal chemistry and materials science. This document details common experimental protocols, presents quantitative data for key reactions, and illustrates the synthetic workflows.

Core Synthetic Strategies: N-Oxidation of 2-Phenylpyridines

The primary route to this compound derivatives involves the direct oxidation of the corresponding 2-phenylpyridine precursors. The nitrogen atom of the pyridine ring is oxidized to form the N-oxide, a transformation that significantly alters the electronic properties of the molecule, enhancing its utility in further functionalization. The most prevalent methods employ peroxy acids or hydrogen peroxide, sometimes in the presence of a catalyst.

General Synthetic Pathway

The overall transformation can be visualized as a single-step oxidation process.

Caption: General N-Oxidation of 2-Phenylpyridine.

Experimental Protocols

Detailed methodologies for the most common N-oxidation procedures are provided below.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective reagent for the N-oxidation of pyridines due to its high reactivity and selectivity.

Materials:

-

Substituted 2-phenylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substituted 2-phenylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains low.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

-

Quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂) with a Catalyst

Hydrogen peroxide is a greener and more atom-economical oxidizing agent. Its reactivity is often enhanced by a catalyst, such as a titanium silicalite (TS-1) in a continuous flow system.[2]

Materials:

-

Substituted 2-phenylpyridine

-

Hydrogen peroxide (30-50% aqueous solution)

-

Methanol

-

Titanium silicalite (TS-1) catalyst (for flow chemistry)

-

Acetic acid (for batch reactions)

Procedure (Batch Reaction):

-

To a solution of the substituted 2-phenylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq., 2.0-5.0 eq).

-

Heat the reaction mixture at 70-90 °C for several hours to 24 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the acetic acid with a saturated aqueous solution of NaHCO₃ or by adding a base like sodium hydroxide while cooling in an ice bath.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified.

Procedure (Continuous Flow): A continuous flow microreactor packed with a TS-1 catalyst can be employed for a safer and more efficient process.[2]

-

Prepare a solution of the substituted 2-phenylpyridine in methanol.

-

Separately, prepare a solution of hydrogen peroxide in methanol.

-

Pump both solutions through a packed-bed microreactor containing the TS-1 catalyst at a controlled flow rate and temperature.

-

The product solution is collected at the reactor outlet.

-

The solvent is removed under reduced pressure, and the resulting product can be purified as needed. This method often results in high yields and purity, minimizing the need for extensive purification.[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

Caption: Laboratory Workflow for N-Oxide Synthesis.

Quantitative Data on the Synthesis of this compound Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives reported in the literature.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylpyridine | m-CPBA | Dichloromethane | 0 to RT | 12-24 | ~90% | General Protocol |

| 2-Phenylpyridine | H₂O₂ / Acetic Acid | Acetic Acid | 80 | 22 | 33.8% (for 2-chloropyridine) | [3] |

| Substituted bis(pyridine) | Peptide Catalyst / H₂O₂ | Dichloromethane | 4 | 48 | 63-79% | [4] |

| 2-(Aryl)-pyridines | Peptide Catalyst / H₂O₂ | Dichloromethane | 4 | - | 74-79% | [5] |

| Pyridine Derivatives | H₂O₂ / TS-1 (Flow) | Methanol | - | < 1 min | up to 99% | [2] |

| 2-Phenylpyridine | H₂O₂ / Ti-MWW | Acetonitrile | 80 | 4 | >99% | [6] |

Conclusion

The preparation of this compound derivatives is a well-established field with reliable and high-yielding synthetic protocols. The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. The use of m-CPBA offers a straightforward and effective method for laboratory-scale synthesis, while catalytic systems with hydrogen peroxide, particularly in continuous flow reactors, provide a greener and more efficient alternative for larger-scale production. The functionalized N-oxides serve as versatile intermediates for the development of novel pharmaceuticals and functional materials.

References

- 1. rtong.people.ust.hk [rtong.people.ust.hk]

- 2. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]

- 3. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

- 4. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Phenylpyridine 1-Oxide as a Directing Group in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-phenylpyridine 1-oxide as a highly effective directing group in a variety of palladium-catalyzed C-H functionalization reactions. The N-oxide moiety serves as an efficient coordinating site for the palladium catalyst, enabling highly regioselective transformations at the ortho-position of the phenyl ring. This approach has significant applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, by offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2]

Applications Overview

The use of this compound as a directing group in palladium-catalyzed reactions allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds. Key applications include:

-

Arylation: The direct coupling of aryl groups to the ortho-position of 2-phenylpyridine, facilitated by the N-oxide directing group.

-

Acylation: The introduction of acyl groups, providing a direct route to valuable ketone derivatives.

-

Alkylation: The formation of C(sp²)-C(sp³) bonds through the coupling of alkyl groups.

-

Phosphorylation: The direct introduction of phosphonate functionalities.

-

Sulfonylation: The regioselective synthesis of sulfones.

The following sections provide detailed quantitative data from representative reactions and specific experimental protocols.

Data Presentation: Palladium-Catalyzed C-H Functionalization Directed by Pyridine N-Oxide

The following table summarizes quantitative data for various palladium-catalyzed reactions utilizing a pyridine or pyridine N-oxide directing group.

| Reaction Type | Catalyst | Oxidant/Co-oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ortho-Arylation | Pd(OAc)₂ (10 mol%) | Ag₂O (2 equiv) | 1,4-Dioxane | 90 | 17 | 95 | [3] |

| Ortho-Arylation | Pd(OAc)₂ | TBHP / Cu(OTf)₂ | - | - | - | 94 | [1][2] |

| Ortho-Acylation | PdCl₂ | TBPB | DCE | - | - | 90 | [1] |

| Ortho-Acylation | Pd(OAc)₂ | TBHP | - | - | - | 74 | [1][2] |

| Ortho-Alkylation | Pd(OAc)₂ | TBHP / NMO | Chlorobenzene | - | - | 79 | [1] |

| Hydroxylation | Pd(OAc)₂ | TBHP | DCE | - | - | 58 | [1] |

| Sulfonylation | Pd(CH₃CN)₂Cl₂ | K₂CO₃ (base) | 1,4-Dioxane | - | - | 82 | [2] |

| Thiolation | Pd(MeCN)₂Cl₂ | AgOAc / PhCOCl | DMF | - | - | 74 | [1] |